![molecular formula C7H10F3NO3S B1619301 N-(Trifluoroacetyl)methionine CAS No. 369-16-4](/img/structure/B1619301.png)
N-(Trifluoroacetyl)methionine
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Description
N-(Trifluoroacetyl)methionine is a useful research compound. Its molecular formula is C7H10F3NO3S and its molecular weight is 245.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 306128. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Chiral Derivatives
Chiral Acyl Donors in Friedel–Crafts Reactions
TFA-Met has been utilized as an acyl donor in Friedel–Crafts acylation reactions. This method enables the synthesis of chiral α-amino aryl-ketones, which are important precursors for biologically active compounds. The study by Kurokawa et al. demonstrated that TFA-Met derivatives could be effectively employed to produce α-trifluoroacetyl-α-methylthioethyl phenyl ketones with high yields while maintaining stereochemical integrity .
Compound | Yield (%) | Stereochemistry |
---|---|---|
TFA-Met-OH | Near 100 | Retained |
α-Trifluoroacetyl-α-methylthioethyl phenyl ketone | High | Retained |
Peptide Chemistry
Use in Peptide Bond Formation
TFA-Met serves as a valuable reagent in peptide synthesis, particularly due to its role as a protected amino acid. The trifluoroacetyl group acts as a protective moiety that can be selectively removed under mild conditions, allowing for the formation of peptide bonds without compromising the integrity of sensitive functional groups .
Orthogonal Protecting Group
Versatility in Organic Synthesis
The trifluoroacetyl group is recognized for its effectiveness as an orthogonal protecting group for guanidines and other functional groups. Its ease of cleavage under specific conditions makes it advantageous in multi-step synthetic routes, allowing chemists to manipulate complex molecules without extensive protection-deprotection strategies .
Case Study 1: Synthesis of Chiral TFA-Met Derivatives
Kurokawa et al. synthesized chiral TFA-Met derivatives using ethyl trifluoroacetate and triethylamine, achieving high yields and optical purity. The derivatives were then tested for their efficacy as acyl donors in Friedel–Crafts reactions, demonstrating significant potential for producing chiral compounds relevant in pharmaceuticals .
While direct studies on TFA-Met's biological activity are sparse, related compounds have shown promising results in cancer therapy. The mechanism by which these compounds exert their effects involves enzymatic conversion leading to cytotoxic agents that target cancer cells more effectively than traditional methionine derivatives .
Properties
CAS No. |
369-16-4 |
---|---|
Molecular Formula |
C7H10F3NO3S |
Molecular Weight |
245.22 g/mol |
IUPAC Name |
4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid |
InChI |
InChI=1S/C7H10F3NO3S/c1-15-3-2-4(5(12)13)11-6(14)7(8,9)10/h4H,2-3H2,1H3,(H,11,14)(H,12,13) |
InChI Key |
JRGQIDFOMSJLPW-UHFFFAOYSA-N |
SMILES |
CSCCC(C(=O)O)NC(=O)C(F)(F)F |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(F)(F)F |
Key on ui other cas no. |
369-16-4 |
sequence |
M |
Origin of Product |
United States |
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